hydrazine nitrate

Description

Properties

IUPAC Name |

hydrazine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.HNO3/c1-2;2-1(3)4/h1-2H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEBXVJYLNMAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-01-2 (Parent) | |

| Record name | Hydrazine mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037836274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0065484 | |

| Record name | Hydrazine, mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slight amber liquid with a slight characteristic odor; [MSDSonline] | |

| Record name | Hydrazine mononitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13464-97-6, 37836-27-4 | |

| Record name | Hydrazinium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037836274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8357Z64IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

hydrazine nitrate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Hydrazine (B178648) Nitrate (B79036)

Abstract

Hydrazine nitrate (HN), also known as hydrazinium (B103819) nitrate, is a high-energy inorganic salt with the chemical formula N₂H₅NO₃ or N₂H₄·HNO₃.[1][2] It is of significant interest in the fields of energetic materials, propellants, and chemical synthesis due to its balanced fuel-oxidizer composition.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and experimental characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure

This compound is an ionic compound consisting of the hydrazinium cation (N₂H₅⁺) and the nitrate anion (NO₃⁻).[3] The compound exists in two crystalline polymorphs: a stable α-form and an unstable β-form.[1][3] The α-polymorph is the form typically utilized in practical applications.[3] The unstable β-form melts at 62°C and will convert to the stable α-form, a process known as monotropism.[4]

The crystal structure of the stable α-form has been elucidated using single-crystal X-ray diffraction.[3] It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.[3][5] This structural analysis provides precise information on unit cell dimensions, bond lengths, and bond angles, confirming the ionic nature of the compound.[3]

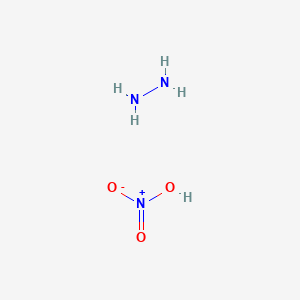

Caption: Ionic structure of this compound.

Crystallographic Data

The crystallographic parameters for the stable α-form of this compound have been determined by X-ray diffraction studies.[5][6]

| Parameter | Value | Cites |

| Crystal System | Monoclinic | [3][5][6] |

| Space Group | P2₁/n | [5] |

| a | 0.8015 nm | [5] |

| b | 0.5725 nm | [5] |

| c | 0.8156 nm | [5] |

| β | 92.3° | [5] |

| Volume (V) | 0.374 nm³ | [5] |

| Formula Units (Z) | 4 | [5] |

| Calculated Density | 1.688 g/cm³ | [5][6] |

Physicochemical Properties

This compound is a white or slightly yellowish crystalline solid that is odorless.[2] It is highly soluble in water and has strong hygroscopic properties, only slightly less than ammonium (B1175870) nitrate.[1] Its solubility in alcohols is comparatively small.[1]

Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Cites |

| Molecular Formula | N₂H₅NO₃ (or H₅N₃O₃) | [2][7][8] |

| Molar Mass | 95.02 g/mol or 95.06 g/mol | [1][2][3][7][8] |

| Appearance | Clear liquid / White crystalline solid | [1][2] |

| Density | 1.64 g/cm³ | [1][2][7][9] |

| Melting Point (α-form) | 70-72°C | [1][2][9][10] |

| Melting Point (β-form) | 62°C | [4] |

| Solubility in Water | 175 g/100 ml (10°C), 266 g/100 ml (20°C) | [2][9] |

| Thermal Stability | Good; slower weight loss at 100°C than NH₄NO₃ | [1][2] |

| Explosion Point | 307°C (50% detonation) | [1][2] |

| Explosion Heat | ~3.829 MJ/kg | [1][2] |

| Detonation Velocity | 8,690 m/s | [2][9] |

Synthesis and Reactions

Synthesis

The primary and most direct method for producing this compound is through the acid-base reaction of hydrazine (N₂H₄) or hydrazine hydrate (B1144303) with nitric acid (HNO₃).[1][3]

N₂H₄ + HNO₃ → N₂H₅NO₃[1]

Other laboratory synthesis methods include precipitation from aqueous solutions, for example, by reacting hydrazine sulfate (B86663) with a nitrate salt like barium or lead(II) nitrate, where the insoluble sulfate precipitates, leaving this compound in the solution.[2][3]

Caption: Synthesis of this compound.

Thermal Decomposition

This compound exhibits good thermal stability, but it will decompose exothermically, particularly in the presence of nitric acid.[1][2][11] The decomposition can be violent under certain conditions, leading to hazardous scenarios.[11] The process involves two primary parallel pathways, beginning with the reaction of hydrazine with nitric acid and nitrous acid (HONO), which is produced from the autocatalytic decomposition of HNO₃.[11] Key hazardous products of decomposition include the highly reactive intermediate hydrazoic acid (HN₃) and ammonium nitrate.[11]

Caption: Thermal decomposition pathways.

Experimental Protocols

Synthesis of α-Hydrazinium Nitrate

This protocol describes a method for synthesizing high-purity α-hydrazine nitrate.[5]

-

Neutralization: Prepare an aqueous solution of hydrazine. Slowly add nitric acid to the hydrazine solution while stirring continuously. The reaction is exothermic and should be controlled, potentially in an ice bath, maintaining the temperature below 0°C.[4] The addition of acid continues until a neutral pH (e.g., 5.5) is reached.[4]

-

Precipitation: The white this compound will precipitate during the neutralization process.[4]

-

Recrystallization: Filter the precipitate. To purify the product and obtain the α-form, dissolve the crude product in a minimal amount of boiling methanol (B129727) and allow it to recrystallize slowly. This step should be repeated at least twice.[4]

-

Drying: Remove the final traces of solvent by placing the crystals in a vacuum desiccator over a drying agent like phosphorus pentoxide.[4]

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal.[3]

-

Crystal Selection: A high-quality single crystal of α-hydrazine nitrate is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The resulting diffraction pattern is analyzed computationally to solve the phase problem and generate an electron density map of the unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound involves several analytical techniques to confirm its identity, purity, and properties.

Caption: Experimental characterization workflow.

Applications and Safety

This compound is primarily researched and used as a component in liquid explosives, propellants, and for the synthesis of other energetic materials like nickel this compound (NHN).[1][3][12] It is also used in the preparation of various oxide ceramic powders through combustion synthesis.[3]

Safety: this compound is an explosive and highly toxic material that must be handled with extreme care.[2][13] It is sensitive to heat and can detonate if heated rapidly or in a sealed container.[13] It is extremely destructive to tissues of the eyes, skin, and respiratory tract.[13] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Crystal Structure of this compound [energetic-materials.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. This compound Manufacturer,Exporter,Supplier [avanschem.com]

- 8. molkem.com [molkem.com]

- 9. Sciencemadness Discussion Board - this compound and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. suchmiorganics.com [suchmiorganics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nickel this compound - Wikipedia [en.wikipedia.org]

- 13. Hydrazinium nitrate | H5N3O3 | CID 166817 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Hydrazine Nitrate Crystals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Hydrazine (B178648) nitrate (B79036) is a high-energy material that is explosive and highly toxic.[1] It should be handled with extreme care and only by qualified professionals in a controlled laboratory setting using appropriate personal protective equipment.

Introduction

Hydrazine nitrate, also known as hydrazinium (B103819) nitrate (N₂H₅NO₃), is an inorganic salt formed from the reaction of hydrazine and nitric acid.[2] It is a compound of significant interest in various research fields due to its properties as a high-energy material.[3] This guide provides an in-depth overview of the core physical characteristics of this compound crystals, focusing on crystallographic, physical, and thermal properties. It also outlines the experimental protocols commonly used for their determination.

Crystallographic Properties

This compound is known to exist in two crystalline polymorphs: a stable α-form and an unstable β-form.[1][2] The α-polymorph is the most commonly studied and utilized form.[2][3] Upon melting, this compound readily supercools and typically crystallizes into the unstable β-form, which then converts to the stable α-form in an exothermic process.[4]

The crystal structure of the stable α-form has been elucidated using single-crystal X-ray diffraction, confirming its ionic nature, which consists of the hydrazinium (N₂H₅⁺) cation and the nitrate (NO₃⁻) anion.[3]

Table 1: Crystallographic Data for α-Hydrazine Nitrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][5][6] |

| Space Group | P2₁/n | [5][6] |

| Lattice Constant, a | 0.8015 nm | [5][6] |

| Lattice Constant, b | 0.5725 nm | [5][6] |

| Lattice Constant, c | 0.8156 nm | [5][6] |

| Angle, β | 92.3° | [5][6] |

| Unit Cell Volume (V) | 0.374 nm³ | [5][6] |

| Formula Units (Z) | 4 | [5][6] |

| Calculated Density (Dc) | 1.688 g/cm³ | [5][6] |

Physical and Thermal Properties

This compound presents as a white or slightly yellowish crystalline solid.[1][7] It possesses strong hygroscopicity, only slightly less than that of ammonium (B1175870) nitrate.[2] Its solubility is high in water but low in alcohols.[2]

Table 2: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Appearance | White or slightly yellowish crystalline solid | [1][7] |

| Molecular Formula | N₂H₅NO₃ or N₂H₄·HNO₃ | [1][2] |

| Molar Mass | 95.02 g/mol - 95.06 g/mol | [1][8][9] |

| Density | 1.64 g/cm³ | [1][2][7] |

| 1.661 g/cm³ (α-form, crystal) | [4] | |

| Melting Point | ~70 °C (α-form) | [4][7] |

| 72 °C (α-form) | [1][2][10] | |

| 62 °C (β-form) | [4] | |

| Thermal Stability | Good; weight loss rate at 100°C is slower than ammonium nitrate | [1][2] |

| Decomposition Temp. | Explosion point at 307 °C (50% detonation) | [1][2] |

| Heat of Conversion | 2.0 kcal/mole (β-form to α-form) | [4] |

| Solubility in Water | 175 g/100 mL (at 10 °C) | [1][7] |

| 266 g/100 mL (at 20 °C) | [1][7] | |

| 2127 g/100 mL (at 60 °C) | [7] |

Experimental Protocols

The characterization of this compound crystals involves several standard analytical techniques. The following sections detail the general methodologies for the most critical experiments.

Synthesis and Purification

A common laboratory-scale synthesis involves the neutralization of hydrazine with nitric acid.[2] For high-purity crystals suitable for characterization, the following protocol can be employed:

-

Anhydrous hydrazine is dissolved in methanol (B129727) and cooled to approximately -20 °C.[4]

-

Nitric acid (70%) is also cooled to -20 °C and added dropwise to the hydrazine-methanol solution while maintaining the temperature below 0 °C until a pH of 5.5 is achieved.[4]

-

The white this compound precipitate is collected via filtration.[4]

-

Purification is performed by repeated recrystallization, which involves dissolving the precipitate in boiling methanol and allowing it to recrystallize upon cooling.[4]

-

Residual methanol is removed under a vacuum.[4]

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction is the definitive method for determining the crystal structure of this compound.[3]

-

Sample Preparation: A small amount of the purified, finely ground this compound powder is mounted on a sample holder.

-

Data Collection: The sample is analyzed using an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα) is directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.[11]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are used to determine the unit cell parameters (a, b, c, β), and the space group is identified.[6] This data allows for the complete elucidation of the crystal structure.[3][5]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure thermal transitions, such as melting points and phase changes, as a function of temperature.[4]

-

Sample Preparation: A small, precisely weighed amount of the this compound crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan or a glass capillary.[12]

-

Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like the β-to-α phase conversion or decomposition, appear as inverted peaks.[4] The onset temperature of a peak corresponds to the transition temperature (e.g., melting point), and the area under the peak is proportional to the enthalpy change of the transition (e.g., heat of fusion).[4][12]

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline energetic material like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of this compound [energetic-materials.org.cn]

- 7. Sciencemadness Discussion Board - this compound and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound Manufacturer,Exporter,Supplier [avanschem.com]

- 9. Hydrazinium nitrate | H5N3O3 | CID 166817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. suchmiorganics.com [suchmiorganics.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Hydrazine Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of hydrazine (B178648) nitrate's solubility in various organic solvents. Given the compound's energetic nature, precise solubility data is critical for safe handling, purification, and formulation in various research and development applications. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Solubility Data of Hydrazine Nitrate (B79036)

Quantitative Solubility Data

The following table summarizes the specific quantitative solubility data for hydrazine nitrate that has been reported. It is important to note the significant temperature dependence of solubility, especially in alcohols.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | Inorganic (for reference) | 0 | 23.6 | [1] |

| 10 | 175 | [1] | ||

| 20 | 266 | [1][2] | ||

| 60 | 2127 | [1] | ||

| 75 | 93.1 | [1] | ||

| Ethanol | Alcohol | Room Temperature | Almost Insoluble | [1] |

| 60 | 69 | [1] |

Note: There are conflicting reports regarding the solubility of this compound in water, though all sources concur that it is very high. For instance, one source indicates a solubility of 23.6g/100 ml at 0°C and 93.1g at 75°C, while another reports 175g/100 ml at 10°C and 2127g at 60°C[1]. This underscores the necessity for careful experimental verification.

Qualitative and Inferred Solubility Data

Qualitative descriptions provide additional context for the solubility of this compound in various organic solvent classes. The data in the following table is a synthesis of direct statements and inferences from studies on related compounds, such as nickel this compound (NiHN).

| Solvent(s) | Chemical Class | Reported Solubility | Inferred From | Citation |

| Alcohols (general) | Alcohol | Small / Slight | Direct Observation | [3][4] |

| Methanol | Alcohol | Insoluble | NiHN Study | [5] |

| Benzene | Aromatic Hydrocarbon | Insoluble | Direct Observation | [1] |

| Diethyl Ether | Ether | Insoluble | Direct Observation | [1] |

| Acetone (dry) | Ketone | Insoluble | NiHN Study | [5] |

| Acetonitrile | Nitrile | Insoluble | NiHN Study | [5] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Insoluble | NiHN Study | [5] |

| Chloroform (TCM) | Halogenated Hydrocarbon | Insoluble | NiHN Study | [5] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble | NiHN Study | [5] |

| Pyridine | Heterocycle | Insoluble | NiHN Study | [5] |

| N-Methylpyrrolidone | Amide | Insoluble | NiHN Study | [5] |

| Hydrazine | - | Large | Direct Observation | [3] |

There are conflicting reports regarding its general solubility in alcohols, with some sources stating it is "soluble" or even "highly solvable," which may refer to specific conditions or types of alcohol not detailed in the available literature[6].

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data for an energetic material like this compound. The following protocol is a synthesized methodology based on established practices for determining the solubility of chemical compounds.

Principle: Isothermal Equilibrium Method

The most common method for determining thermodynamic solubility is the isothermal equilibrium method. This involves creating a saturated solution by adding an excess of the solute (this compound) to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique.

Apparatus

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature bath (e.g., oil or water bath) with temperature control (± 0.1 °C)

-

Jacketed glass reaction vessels or sealed vials

-

Magnetic stirrer and stir bars or a mechanical agitator

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of finely ground, dry this compound and transfer it to a pre-weighed, sealed vial.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in the constant temperature bath set to the target temperature. Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature. This allows the undissolved solid to sediment.

-

Sample Extraction: Carefully draw a sample of the clear supernatant using a pre-heated (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The concentration of this compound in the saturated solution can be determined by quantifying either the hydrazine or the nitrate ion.

-

Spectrophotometric Determination of Hydrazine: A common method involves the derivatization of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium. This reaction produces a yellow azine compound with a maximum absorbance that can be measured spectrophotometrically[7][8]. A calibration curve must be prepared using standard solutions of this compound.

-

Chromatographic Methods (HPLC/Ion Chromatography): High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used for accurate quantification. For HPLC, a suitable column and mobile phase would be selected to separate this compound from any potential impurities. For IC, the concentration of the nitrate anion can be determined[7][9].

-

Hydrazine Reduction Method for Nitrate: The nitrate concentration can be determined by first reducing it to nitrite (B80452) using hydrazine sulfate. The resulting nitrite is then quantified colorimetrically using the Griess reaction, which involves diazotization of sulfanilamide (B372717) and coupling with N-(1-naphthyl)-ethylenediamine to form a colored azo dye[10].

Calculation of Solubility

The solubility (S) is calculated from the measured concentration (C) of the diluted sample, taking into account the dilution factor (DF).

S (g / 100 g solvent) = (C [g/mL] × Volume of diluted sample [mL] × DF / Mass of solvent in sample [g]) × 100

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Conceptual Relationship of Solubility and Solvent Polarity

This diagram provides a conceptual illustration of the general solubility trend of this compound based on solvent polarity, as indicated by the available data.

References

- 1. Sciencemadness Discussion Board - this compound and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - The most efficient method to prepare this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. This compound Manufacturer,Exporter,Supplier [avanschem.com]

- 7. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Automated analysis for nitrate by hydrazine reduction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Alpha and Beta Crystalline Forms of Hydrazine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) nitrate (B79036) (HN), a compound with the chemical formula N₂H₄·HNO₃, is a subject of significant interest in the field of energetic materials.[1] It exists in two distinct crystalline polymorphic forms: the stable alpha (α) form and the unstable beta (β) form.[1][2][3] This technical guide provides a comprehensive overview of these two polymorphs, detailing their properties, synthesis, and characterization for researchers and scientists.

Physicochemical Properties

The alpha and beta forms of hydrazine nitrate exhibit notable differences in their physical properties, which are crucial for their handling, storage, and application. The alpha form is the thermodynamically stable polymorph, while the beta form is metastable and will invariably convert to the alpha form over time.[2]

| Property | α-Hydrazine Nitrate | β-Hydrazine Nitrate |

| Crystal System | Monoclinic[4][5] | - |

| Melting Point | ~70-72°C[2][3] | 62°C[2] |

| Crystal Density | 1.661 g/cm³[2], 1.688 g/cm³[5][6] | - |

| Stability | Stable[1][2] | Unstable[1][2] |

| Hygroscopicity | Strongly hygroscopic[1] | - |

| Solubility | Soluble in water, large in hydrazine, small in alcohols.[1] | - |

Note: Due to the unstable nature of the β-form, extensive experimental data is limited.

Phase Transition and Energetics

This compound exhibits a monotropic phase relationship, where the unstable β-form irreversibly transforms into the stable α-form.[2] This transition is exothermic, releasing a significant amount of energy.

| Parameter | Value |

| Heat of Conversion (β to α) | 2.0 kcal/mole[2] |

| Explosion Point (50% detonation) | 307 °C[1][3] |

| Explosion Heat | ~3.829 MJ/kg[1][3] |

The phase transition from the beta to the alpha form is a critical consideration in the handling and storage of this compound, as the evolution of heat can have safety implications.

Caption: Phase transition diagram for this compound.

Experimental Protocols

Synthesis of α-Hydrazine Nitrate

A common method for the synthesis of α-hydrazine nitrate involves the neutralization of hydrazine with nitric acid.[1] The following protocol is adapted from a detailed procedure:[2]

Materials:

-

Anhydrous hydrazine (97.5% purity)

-

Methanol (B129727) (reagent grade, 99.9% purity)

-

Nitric acid (A.C.S. grade, 70% purity)

-

Phosphorus pentoxide

Procedure:

-

Dissolve anhydrous hydrazine in methanol and cool the solution to approximately -20°C.

-

Cool the nitric acid to -20°C.

-

Slowly add the nitric acid dropwise to the hydrazine-methanol solution while maintaining the temperature below 0°C.

-

Continue the addition of nitric acid until a pH of 5.5 is reached. A white precipitate of this compound will form.

-

Filter the precipitate.

-

Recrystallize the product by dissolving it in boiling methanol and then allowing it to cool and crystallize. Repeat this step twice for purification.

-

Remove any residual methanol under vacuum.

-

Dry the final product in a vacuum desiccator over phosphorus pentoxide.

References

Quantum Chemical Calculations for Hydrazine Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of hydrazine (B178648) nitrate (B79036) (HN). It details the theoretical and experimental methodologies used to investigate its molecular structure, vibrational properties, electronic characteristics, and decomposition pathways. This document is intended to be a valuable resource for researchers in materials science, energetic materials, and computational chemistry.

Introduction

Hydrazine nitrate (N₂H₄·HNO₃) is an energetic material of significant interest due to its potential applications as a propellant and explosive.[1] A thorough understanding of its chemical and physical properties at the molecular level is crucial for ensuring its safe handling and for optimizing its performance. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the fundamental characteristics of such energetic materials.[2][3] These computational methods provide insights into molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms that can be difficult to obtain through experimental means alone.

This guide summarizes key findings from computational and experimental studies on this compound, presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing complex relationships and workflows.

Molecular Structure and Crystallography

This compound exists in two crystalline forms, a stable α-polymorph and an unstable β-polymorph.[1] The α-form is the most commonly studied and utilized. Quantum chemical calculations and experimental techniques like single-crystal X-ray diffraction have been employed to determine its precise structure.

Computational Approach to Geometry Optimization

The equilibrium geometry of the this compound ion pair can be determined computationally by finding the minimum energy structure on the potential energy surface. This is typically achieved using DFT methods. A common approach involves the following steps:

-

Initial Structure: An initial guess for the molecular geometry is created.

-

Method Selection: A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) are chosen.[4][5]

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the calculated energy.

-

Convergence: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Crystal Structure Parameters

Experimental determination of the crystal structure of α-hydrazine nitrate has been accomplished using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[6]

| Crystal Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/n | [6] |

| a | 0.8015 nm | [6] |

| b | 0.5725 nm | [6] |

| c | 0.8156 nm | [6] |

| β | 92.3° | [6] |

| Volume (V) | 0.374 nm³ | [6] |

| Density (Dc) | 1.688 g·cm⁻³ | [6] |

| Z | 4 | [6] |

Molecular Geometry

| Bond | Typical Calculated Length (Å) |

| N-N (in N₂H₅⁺) | ~1.45 |

| N-H (in N₂H₅⁺) | ~1.02 |

| N-O (in NO₃⁻) | ~1.25 |

| Angle | Typical Calculated Value (°) |

| H-N-H (in N₂H₅⁺) | ~109.5 |

| H-N-N (in N₂H₅⁺) | ~109.5 |

| O-N-O (in NO₃⁻) | ~120 |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying functional groups and understanding the bonding within a molecule.

Computational Frequency Calculations

Harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are typically performed at the optimized geometry using the same level of theory and basis set.[7] The calculated frequencies can be used to interpret experimental infrared (IR) and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are sometimes applied to improve agreement.

Experimental Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common experimental technique for measuring the vibrational modes of this compound.

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| N-O stretching (asymmetric) | 1350 - 1450 |

| N-O stretching (symmetric) | 1000 - 1050 |

| N-N stretching | 950 - 1000 |

Electronic Properties

The electronic properties of this compound, such as the distribution of charges and the nature of its frontier molecular orbitals, are crucial for understanding its reactivity and stability.

Computational Methods for Electronic Properties

DFT calculations can provide valuable information about the electronic structure of this compound. Key properties that can be calculated include:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges.[7][8]

-

Molecular Orbitals: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule, which can be used to predict sites for electrophilic and nucleophilic attack.[5]

Key Electronic Parameters

| Property | Significance |

| Mulliken Charges | Indicates the distribution of electrons and the polarity of bonds. |

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Decomposition Mechanisms

Understanding the decomposition pathways of this compound is of paramount importance for assessing its stability and safety. Quantum chemical calculations have been instrumental in elucidating these complex reaction mechanisms.

Thermal Decomposition in Nitric Acid

In nitric acid solution, the thermal decomposition of this compound is proposed to proceed through parallel pathways. The initial steps involve the reaction of hydrazine with nitric acid and nitrous acid.

Catalytic Decomposition on Transition Metal Surfaces

The decomposition of this compound can be catalyzed by transition metals. DFT calculations have been used to study the adsorption and decomposition mechanisms on surfaces like copper (Cu). A proposed pathway involves the cleavage of the N-N bond in the hydrazine moiety and the N-O bond in the nitrate group.

Experimental Protocols

Synthesis of this compound

Materials:

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Nitric acid (HNO₃), concentrated

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum desiccator with a suitable desiccant (e.g., P₂O₅)

Procedure:

-

In a flask, dilute a known amount of hydrazine hydrate with methanol and cool the solution in an ice bath with continuous stirring.

-

Slowly add concentrated nitric acid dropwise from a burette to the cooled hydrazine solution. Monitor the temperature to ensure it remains low.

-

Continuously monitor the pH of the solution. Stop the addition of nitric acid when the pH reaches a neutral or slightly acidic value (pH 5.5-7).

-

A white precipitate of this compound will form. Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

For purification, the crude product can be recrystallized from a suitable solvent like methanol.

-

Dry the purified crystals under vacuum in a desiccator over a desiccant to remove any residual solvent.[9]

Safety Precautions: Hydrazine and its derivatives are toxic and potentially explosive. Nitric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure, unit cell dimensions, bond lengths, and bond angles of this compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Crystal Selection: Select a small, single crystal of high quality (transparent, well-defined faces, free of cracks) under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Centering: Center the crystal in the X-ray beam.

-

Data Collection: Collect diffraction data by rotating the crystal and detector through a series of angles. The instrument software will control the data collection process.

-

Data Reduction: Process the raw diffraction data to obtain a set of unique reflection intensities. This includes corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: Use specialized software to solve the crystal structure (i.e., determine the positions of the atoms in the unit cell) from the reflection data. The structural model is then refined to obtain the best fit to the experimental data.[10][11]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Preparation: Place a small amount of the finely ground this compound powder onto the ATR crystal, ensuring good contact.

-

Sample Spectrum: Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding vibrational modes of the molecule.[12]

Quantum Chemical Calculation Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for investigating the properties of this compound at the molecular level. These computational methods, when combined with experimental techniques, offer a comprehensive understanding of its structure, stability, and reactivity. The data and methodologies presented in this guide serve as a valuable resource for researchers working with energetic materials and for those interested in applying computational chemistry to solve complex chemical problems. The continued development of computational methods and computing power promises even more detailed and accurate insights into the behavior of this compound and other energetic materials in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mid- and Far-Infrared Spectroscopic and First-Principles Computational Study of the Structural Evolution of this compound under High Pressure [gywlxb.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. revues.imist.ma [revues.imist.ma]

- 5. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis | Moroccan Journal of Chemistry [revues.imist.ma]

- 6. Crystal Structure of this compound [energetic-materials.org.cn]

- 7. medium.com [medium.com]

- 8. one topic per answer - What are the types of charge analysis? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Historical Development of Hydrazine Nitrate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) nitrate (B79036) (HN), a salt of hydrazine and nitric acid, has a rich and dynamic history intertwined with the development of energetic materials and propellants. Its unique properties, including high energy density and the absence of carbon in its molecular structure, have made it a subject of intense scientific scrutiny for over a century. This technical guide provides a comprehensive overview of the historical development of hydrazine nitrate research, from its initial synthesis to its modern applications. We will delve into the key discoveries, the evolution of experimental techniques, and the ever-deepening understanding of its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed historical context and technical foundation for the ongoing study of this important energetic material.

A Chronicle of Discovery and Early Investigation

The story of this compound begins with the pioneering work on its parent compound, hydrazine. In 1875, German chemist Emil Fischer first synthesized phenylhydrazine (B124118) and coined the term "hydrazine".[1] This was followed by the first successful synthesis of hydrazine itself in 1887 by another German chemist, Theodor Curtius, who produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid.[1] Curtius, along with his colleague Jay, is also credited with the first preparation of this compound in 1889.[2]

The early 20th century saw a growing interest in the industrial production of hydrazine, spurred by the development of the Olin Raschig process in 1907, which allowed for its efficient and economical synthesis from ammonia (B1221849) and sodium hypochlorite.[3] However, it was the advent of World War II and the subsequent focus on rocketry that propelled hydrazine and its derivatives, including this compound, into the forefront of energetic materials research.[3] The German military utilized a mixture containing hydrazine hydrate, known as C-Stoff, as a fuel for the Messerschmitt Me 163B rocket-powered fighter plane.[3]

Following the war, research into hydrazine-based propellants intensified in the United States. Institutions like the Jet Propulsion Laboratory (JPL) and companies such as Mathieson Chemical Corporation initiated programs to study and produce hydrazine for military and space applications.[1] The U.S. Bureau of Mines and the Naval Ordnance Laboratory also conducted extensive research into the physical and explosive properties of this compound, laying the groundwork for its potential use as a monopropellant and in explosive formulations.[2][4]

Evolution of Synthesis and Experimental Protocols

The methods for synthesizing and characterizing this compound have evolved significantly since its discovery, driven by the need for higher purity, greater safety, and more precise analytical techniques.

Synthesis Protocols

Early Method: Direct Combination of Hydrazine and Nitric Acid

The most straightforward method for preparing this compound is the direct acid-base reaction between hydrazine and nitric acid.[5]

-

Reaction: N₂H₄ + HNO₃ → N₂H₅NO₃

Early preparations often involved the simple mixing of aqueous solutions of the two reactants, followed by crystallization. However, controlling the reaction temperature and the concentration of the reactants was crucial to ensure safety and purity.

Alternative Method: Double Decomposition

An alternative synthesis route involves the double decomposition of a hydrazine salt (like hydrazine sulfate) with a nitrate salt (such as calcium nitrate, barium nitrate, or lead(II) nitrate).[6]

-

Reaction: N₂H₄·H₂SO₄ + Ca(NO₃)₂ → 2N₂H₅NO₃ + CaSO₄(s)

In this method, the insoluble metal sulfate precipitates out of the solution, leaving this compound in the aqueous phase, which can then be recovered by evaporation and crystallization.[6]

A Refined Protocol for High-Purity this compound (U.S. Bureau of Mines, 1970)

The following detailed protocol was developed by the U.S. Bureau of Mines to produce high-purity this compound for research purposes.[2]

-

Materials:

-

Commercial anhydrous hydrazine (97.5% purity)

-

Methanol (B129727) (reagent grade, 99.9% purity)

-

Nitric acid (A.C.S. grade, 70% purity)

-

Phosphorus pentoxide (for desiccation)

-

-

Procedure:

-

Dissolve commercial anhydrous hydrazine in methanol and cool the solution to approximately -20°C.

-

Cool the nitric acid to -20°C as well.

-

Slowly add the cooled nitric acid dropwise to the hydrazine-methanol solution while maintaining the temperature below 0°C.

-

Continue the addition of nitric acid until a pH of 5.5 is reached.

-

The white precipitate of this compound that forms during the addition is collected by filtration.

-

The collected precipitate is then dissolved in boiling methanol and recrystallized. This recrystallization step is repeated twice to ensure high purity.

-

The final traces of methanol are removed under vacuum.

-

The purified this compound crystals are then dried and stored in a vacuum desiccator over phosphorus pentoxide.

-

Chemical analysis of the crystals prepared by this method indicated a purity greater than 99.0%.[2]

Experimental Protocols for Characterization

The hazardous nature of this compound necessitated the development of specialized techniques to determine its explosive and physical properties safely and accurately.

Ballistic Mortar Test for Explosive Power

The power of high explosives like this compound was historically determined using a ballistic mortar. This apparatus measures the recoil of a large, heavy mortar when a small, standardized charge of the explosive is detonated within it. The recoil is compared to that produced by an equivalent weight of a standard explosive, such as TNT, to determine the "TNT equivalence."[2]

Impact Sensitivity Testing

The sensitivity of an explosive to initiation by impact is a critical safety parameter. The "Bruceton up-and-down" method was a commonly used statistical method to determine the 50% probability of ignition at a certain impact energy.[2] This involved dropping a known weight from varying heights onto a small sample of the explosive and observing whether detonation occurred.

Quantitative Data on the Properties of this compound

The following tables summarize the key physical and explosive properties of this compound as determined by researchers over time. It is important to note that variations in reported values can be attributed to improvements in measurement techniques, as well as differences in the purity and crystalline form of the samples tested.

| Property | Reported Value | Year/Source |

| Physical Properties | ||

| Chemical Formula | N₂H₅NO₃ | (General) |

| Molar Mass | 95.06 g/mol | (Calculated) |

| Appearance | White crystalline solid | [6] |

| Crystalline Forms | α (stable) and β (unstable) | [2][6] |

| Melting Point (α-form) | ~70°C | [2] |

| Melting Point (β-form) | 62.1°C | [2] |

| Crystal Density (α-form) | 1.661 g/cm³ | [2] |

| Heat of Conversion (β→α) | 2.0 kcal/mol | [2] |

| Solubility in Water | Very soluble | [6] |

| Property | Reported Value | Year/Source |

| Explosive Properties | ||

| Detonation Velocity | 8,690 m/s | [6] |

| Explosion Point (50% det.) | 307°C | [5] |

| Heat of Explosion | ~3.829 MJ/kg | [5] |

| Impact Sensitivity | 175 kg-cm (cup and plunger) | [2] |

| 50 kg-cm (ERL type 12 tool) | [2] | |

| TNT Equivalence | 142 (compared to granular TNT) | [2] |

| Sensitivity to Percussion | 0.65 m kg (less sensitive than TNT) | [7] |

Decomposition Pathways and Mechanisms

The decomposition of this compound is a complex process that can proceed through several pathways depending on the conditions, such as temperature and the presence of catalysts. Understanding these mechanisms has been a central focus of research due to its implications for both performance and safety.

Thermal Decomposition

In the absence of a catalyst, the thermal decomposition of this compound in a nitric acid solution is understood to proceed via two primary parallel pathways.[8]

-

Pathway 1: N₂H₄ + HNO₃ → H₂O + HONO + N₂H₂

-

Pathway 2: N₂H₄ + HONO → HN₃ + 2H₂O

Following these initial reactions, a portion of the resulting hydrazoic acid (HN₃) can further decompose to produce ammonia (NH₃) through a series of intermediate steps.[8] The overall rate of decomposition is highly sensitive to the pH of the solution.[8]

Thermal decomposition pathways of this compound.

Catalytic Decomposition

The decomposition of this compound can be significantly accelerated by the presence of catalysts, particularly transition metals. Iridium (Ir) has been identified as a highly efficient catalyst for this process.[1] Density functional theory (DFT) studies have revealed several potential decomposition pathways on an Iridium (100) surface, with the initial fracture of the N-O bond in the nitrate group playing a key role.[1]

One proposed mechanism for the catalytic decomposition on a metal surface involves the initial cleavage of the N-N bond in the hydrazine moiety, followed by further reactions of the resulting fragments.[1]

Catalytic decomposition of this compound on a metal surface.

Key Research Institutions in the History of this compound

The advancement of knowledge regarding this compound has been a collaborative effort involving academic, governmental, and industrial research institutions.

-

German Universities: In the late 19th and early 20th centuries, German universities were at the forefront of chemical research, with figures like Emil Fischer and Theodor Curtius making their foundational discoveries at institutions such as the University of Erlangen and Heidelberg University.

-

U.S. Bureau of Mines: This federal agency conducted extensive and systematic studies on the physical and explosive properties of this compound, particularly in the mid-20th century. Their detailed reports, such as Information Circular 8452, remain valuable resources.[2][9]

-

U.S. Naval Ordnance Laboratory (NOL): The NOL played a crucial role in the research and development of energetic materials for military applications, including hydrazine-based compounds.[4]

-

Jet Propulsion Laboratory (JPL): As a key institution in the American space program, JPL was instrumental in exploring the potential of hydrazine and its derivatives as rocket propellants.[1]

-

Industrial Research Laboratories: Companies like Mathieson Chemical Corporation and Olin Corporation were pivotal in developing large-scale production methods for hydrazine, which was essential for its widespread use in research and applications.[1][3]

-

Modern Research Universities: Today, universities around the world, such as Purdue University's Energetic Materials Center, continue to conduct cutting-edge research on energetic materials, including advanced studies on the synthesis, characterization, and decomposition of compounds like this compound.[10]

Conclusion

The historical development of this compound research is a testament to the enduring quest for high-performance energetic materials. From its initial synthesis in the late 19th century to its detailed characterization and application in the 20th century, the study of this compound has been driven by both fundamental scientific curiosity and the practical demands of aerospace and defense technologies. The evolution of experimental protocols, the refinement of quantitative data, and the deepening understanding of its complex decomposition mechanisms have all contributed to a comprehensive body of knowledge. For today's researchers, scientists, and drug development professionals, this historical perspective provides not only a rich scientific heritage but also a solid foundation upon which future innovations in the field of energetic materials can be built. The journey of this compound research underscores the critical interplay between discovery, technological advancement, and the ongoing pursuit of scientific understanding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 4. usni.org [usni.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. ntrl.ntis.gov [ntrl.ntis.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Energetic Materials - Hypersonics - Purdue University [engineering.purdue.edu]

Hydrazine Nitrate: A Technical Safety and Handling Guide

This guide provides an in-depth overview of the chemical properties and safety considerations for hydrazine (B178648) nitrate (B79036), intended for researchers, scientists, and professionals in drug development. All data is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

Hydrazine nitrate, also known as hydrazinium (B103819) nitrate, is an inorganic compound with the chemical formula N₂H₄·HNO₃.[1] It is primarily used as an oxidizer in liquid explosives.[1][2] The compound exists in two crystalline forms, a stable α-type and an unstable β-type, with the former being more commonly used in explosive applications.[1][3]

CAS Number: 13464-97-6[1][2][][5]

Hazard Summary

This compound is a hazardous substance that poses significant risks if not handled properly. It is classified as:

-

Acutely Toxic: Toxic if swallowed, in contact with skin, or inhaled.[6][7]

-

Corrosive: Causes severe skin burns and eye damage.[7]

-

Explosive: Can explode if heated rapidly to high temperatures or in a sealed container.[3][6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | H₅N₃O₃ (or N₂H₄·HNO₃) | [2][][5] |

| Molecular Weight | 95.02 g/mol | [2][3][9] |

| Melting Point | 72 °C | [1][3] |

| Explosion Point | 307 °C (50% detonation) | [1][3] |

| Density | 1.64 g/cm³ | [1][3] |

| Acute Oral Toxicity (LD50, Rat) | 501 mg/kg | [9] |

| Solubility in Water | 266 g/100 ml at 20 °C | [3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).

-

Body Protection: A chemical-resistant apron or full-body suit.

-

Respiratory Protection: In case of insufficient ventilation, a suitable respiratory equipment should be worn.[9]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[7][8] Ground all equipment containing the material.[9] Do not ingest or breathe dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9] Keep away from incompatible materials such as acids, bases, finely powdered metals, and organic materials.[8]

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9] One suggested method for disposal is dilution in water followed by destruction with an acidified hypochlorite (B82951) solution.[3]

Visualization of Safety Data Sheet Structure

The following diagram illustrates the logical flow of information typically found in a Safety Data Sheet for a hazardous chemical like this compound.

Caption: Logical Flow of a Safety Data Sheet.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. molkem.com [molkem.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. Hydrazinium nitrate | H5N3O3 | CID 166817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. fishersci.com [fishersci.com]

- 9. suchmiorganics.com [suchmiorganics.com]

The Core Kinetics of Hydrazine Nitrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction kinetics of hydrazine (B178648) nitrate (B79036) (HN), a high-energy material of significant interest in various fields. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes complex reaction pathways to facilitate a deeper understanding of its decomposition and combustion characteristics.

Thermal Decomposition Kinetics

The thermal decomposition of hydrazine nitrate is a critical area of study due to its implications for safety, storage, and performance as an energetic material. The kinetics of this process are influenced by factors such as temperature, heating rate, and the presence of catalysts or solvents.

Non-Catalytic Thermal Decomposition

The intrinsic thermal stability of pure this compound is a key parameter. While detailed kinetic data for the uncatalyzed thermal decomposition of solid or molten this compound is not extensively available in open literature, its decomposition is known to be highly exothermic and can lead to explosive events. The explosion point of this compound is reported to be 307°C (50% detonation).

A detailed kinetic model for the thermal decomposition of this compound in a nitric acid solution was developed using quantum chemistry calculations. This model, validated against experimental data at 100°C, revealed two primary parallel reaction pathways initiating the decomposition:

-

Path 1: N₂H₄ + HNO₃ → H₂O + HONO + N₂H₂

-

Path 2: N₂H₄ + HONO → HN₃ + 2H₂O

Following these initial steps, a portion of the hydrazoic acid (HN₃) produced further decomposes to generate ammonia (B1221849) (NH₃) through a multi-step process. A sensitivity analysis indicated that the pH of the solution significantly affects the overall decomposition rate.

Catalytic Thermal Decomposition

The decomposition of this compound can be significantly accelerated by the presence of catalysts, particularly transition metals and their compounds. This is a crucial aspect for applications where controlled and rapid energy release is desired.

Ruthenium-based catalysts have been shown to be highly effective in the decomposition of this compound. Studies on Ru/C (ruthenium on carbon) and Ru/ZSM-5 catalysts have provided valuable kinetic insights.

For the catalytic decomposition of this compound (0.01 M) in 0.1 M nitric acid using a Ru/C catalyst in the temperature range of 313–343 K, the following kinetic parameters were determined:

| Parameter | Value |

| Apparent Activation Energy (Ea) | 46.6 kJ mol⁻¹ |

| Reaction Order | 1.5 |

The proposed reaction pathway on the Ru/C catalyst involves two concurrent processes:

-

Heterogeneous catalytic disproportionation of this compound at the catalyst surface.

-

Oxidation of this compound by catalytically generated nitrous acid (HNO₂).

Density Functional Theory (DFT) studies have been employed to investigate the adsorption and decomposition of this compound on various face-centered cubic metal surfaces, providing a molecular-level understanding of the catalytic process. The reactivity of these metals was found to follow the order: Ir > Rh > Pt ≥ Pd > Cu . The adsorption strength of this compound was strongest on Iridium and weakest on Copper.

Combustion Kinetics

The combustion of this compound is a complex process involving rapid, high-temperature reactions. Understanding the kinetics of combustion is essential for its application in propulsion systems and other energetic formulations.

A primary chemical kinetic mechanism for the gas-phase combustion of N₂H₄/NO₂ mixtures has been constructed based on quantum chemical calculations. This model suggests that sequential reactions are responsible for low-temperature spontaneous combustion.

Experimental Protocols

The study of this compound kinetics relies on a suite of analytical techniques to measure reaction rates, identify intermediates and products, and determine thermodynamic properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying the thermal decomposition of energetic materials like this compound.

Objective: To determine the thermal stability, decomposition temperatures, and kinetic parameters (activation energy, pre-exponential factor) of this compound.

Generalized Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum, gold-plated copper).

-

Instrumentation Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted oxidative reactions.

-

Temperature Program: The sample is heated at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range (e.g., from ambient to 400°C).

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.

-

Kinetic Analysis: The data obtained at multiple heating rates can be analyzed using isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to determine the activation energy as a function of the extent of conversion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the gaseous products and intermediates formed during the decomposition and combustion of this compound.

Objective: To identify the molecular weights of the species evolved during the thermal decomposition of this compound.

Generalized Experimental Protocol:

-

Sample Introduction: A sample of this compound is placed in a reaction chamber that is coupled to the mass spectrometer. The chamber can be heated to induce decomposition.

-

Ionization: The evolved gases are introduced into the ion source of the mass spectrometer, where they are ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum provides a fingerprint of the molecular weights of the decomposition products, allowing for their identification. For more complex mixtures, coupling the mass spectrometer with a gas chromatograph (GC-MS) can provide separation of the components before detection.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the kinetics of this compound.

Caption: Initial pathways in the thermal decomposition of this compound in nitric acid.

Caption: Dual-process mechanism for the catalytic decomposition of this compound on a Ru/C catalyst.

Caption: A generalized experimental workflow for TGA-DSC analysis of this compound.

An In-depth Technical Guide to the Hygroscopic Nature of Hydrazinium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of hydrazinium (B103819) nitrate (B79036) (HN). A thorough understanding of a compound's interaction with atmospheric moisture is critical for its handling, storage, stability, and application, particularly for energetic materials used in various fields of research and development. This document outlines the physicochemical properties of hydrazinium nitrate, delves into its hygroscopic character, and provides detailed experimental protocols for its analysis.

Physicochemical Properties of Hydrazinium Nitrate

Hydrazinium nitrate, also known as hydrazine (B178648) mononitrate, is the salt formed from hydrazine and nitric acid.[1][2] It is a high-energy material with applications as an oxidizer in liquid explosives and propellants.[1] Key physical and chemical properties are summarized in Table 1 for easy reference. The compound exists in two crystalline forms: a stable α-form and an unstable β-form.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | N₂H₅NO₃ (or N₂H₄·HNO₃) | [1][2] |

| Molar Mass | 95.06 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Density (α-form) | 1.64 g/cm³ | [1][2] |

| Melting Point (α-form) | 72 °C (162 °F) | [1][2] |

| Solubility in Water | Very soluble | [1][2] |

| Crystal System (α-form) | Monoclinic | [3] |

| Explosion Point | 307 °C (50% detonation) | [1] |

Table 1: Key Physicochemical Properties of Hydrazinium Nitrate

The Hygroscopic Nature of Hydrazinium Nitrate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] For crystalline solids like hydrazinium nitrate, this interaction is quantified by the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at a given temperature above which a substance will begin to absorb atmospheric moisture, eventually leading to deliquescence—the process of dissolving in the absorbed water to form a liquid solution.[5]

Hydrazinium nitrate is characterized by its strong hygroscopicity , a property that is qualitatively described as being only slightly lower than that of ammonium (B1175870) nitrate.[1] Given that drying hydrazinium nitrate is reportedly very difficult, its affinity for water is a significant practical consideration.[6]

Comparative Hygroscopicity

To contextualize the hygroscopic nature of hydrazinium nitrate, it is useful to compare its expected behavior with the known CRH values of other common salts. Ammonium nitrate, the closest analogue mentioned in the literature, has a CRH of 59.4% at 30°C.[5] This implies that the CRH of hydrazinium nitrate is likely in a similar range, making it susceptible to moisture absorption in common atmospheric conditions.

| Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Urea | 72.5 |

| Ammonium Sulfate | 79.2 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| Potassium Sulfate | 96.3 |

Table 2: Critical Relative Humidity of Various Salts for Comparison.[5] The strong hygroscopicity of hydrazinium nitrate is comparable to that of ammonium nitrate.

Experimental Determination of Hygroscopicity

The most precise and widely used method for characterizing the hygroscopic nature of a substance is Dynamic Vapor Sorption (DVS) .[4][7] This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[8] The resulting data is used to generate a moisture sorption isotherm, which graphically represents the relationship between the equilibrium moisture content of the material and the ambient relative humidity.[9][10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of hydrazinium nitrate.